2,2-Difluorobutane

Physical Chemistry Thermodynamics Process Engineering

2,2-Difluorobutane (CAS 353-81-1) is a gem-difluorinated, saturated aliphatic hydrocarbon with the molecular formula C₄H₈F₂ and a molecular weight of 94.1 g/mol. The compound is characterized by two fluorine atoms located on the second carbon of a four-carbon butane chain, which significantly influences its physical properties and conformational behavior.

Molecular Formula C4H8F2
Molecular Weight 94.1 g/mol
CAS No. 353-81-1
Cat. No. B3031438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorobutane
CAS353-81-1
Molecular FormulaC4H8F2
Molecular Weight94.1 g/mol
Structural Identifiers
SMILESCCC(C)(F)F
InChIInChI=1S/C4H8F2/c1-3-4(2,5)6/h3H2,1-2H3
InChIKeyIIADOUMJKYSCPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluorobutane (CAS 353-81-1) for Research and Industrial Procurement: A Core Specification Overview


2,2-Difluorobutane (CAS 353-81-1) is a gem-difluorinated, saturated aliphatic hydrocarbon with the molecular formula C₄H₈F₂ and a molecular weight of 94.1 g/mol [1]. The compound is characterized by two fluorine atoms located on the second carbon of a four-carbon butane chain, which significantly influences its physical properties and conformational behavior. Critical baseline specifications include a boiling point of approximately 30-31°C and a density of 0.9 g/cm³ at 20°C . It is classified as a highly flammable liquid and vapor (H225), a skin irritant (H315), and a respiratory irritant (H335) .

Why 2,2-Difluorobutane (353-81-1) Cannot Be Casually Swapped with Other Fluorobutane Isomers or Shorter-Chain Analogs


The precise placement of the gem-difluoro group on the C2 carbon of butane defines a unique set of physicochemical and conformational properties that directly impact its suitability as a specialized reagent or physical property reference standard. A simple substitution with the C1 gem-difluoro isomer (1,1-difluorobutane) or a shorter-chain gem-difluoro analog like 2,2-difluoropropane will lead to a different set of properties including boiling point, vapor pressure, lipophilicity, and conformational stability, as documented in the evidence below [1]. Consequently, generic substitution can compromise the intended process outcome, invalidate comparative studies, or require re-optimization of reaction conditions.

2,2-Difluorobutane (353-81-1): Quantitative Differentiation vs. Closest Analogs


Boiling Point and Volatility: 2,2-Difluorobutane vs. 1,1-Difluorobutane

The boiling point of 2,2-difluorobutane is approximately 30-31°C at 760 mmHg . In contrast, its positional isomer, 1,1-difluorobutane, exhibits a significantly higher boiling point, reported as an estimated 53.68°C [1]. This represents a difference of approximately 23°C. The lower boiling point of 2,2-difluorobutane is attributed to the internal position of the fluorine atoms, which reduces molecular polarity and intermolecular interactions compared to the terminal gem-difluoro group in 1,1-difluorobutane.

Physical Chemistry Thermodynamics Process Engineering

Chain-Length Comparison: Vapor Pressure and Volatility of 2,2-Difluorobutane vs. 2,2-Difluoropropane

The vapor pressure of 2,2-difluorobutane at 25°C is predicted to be 541.7 mmHg . The shorter-chain analog, 2,2-difluoropropane, exhibits a much higher predicted vapor pressure of 2009.1 mmHg at the same temperature [1]. The 2,2-difluorobutane molecule is 73% less volatile at ambient temperature. This substantial difference arises from the additional methylene group in the butane chain, which increases molecular weight and intermolecular van der Waals forces.

Thermodynamics Refrigerants Aerosol Propellants

Lipophilicity Modulation: LogP of 2,2-Difluorobutane vs. Mono-Fluorinated Analog

The predicted octanol-water partition coefficient (LogP) for 2,2-difluorobutane is 1.53 . The mono-fluorinated analog, 1-fluorobutane, has a higher predicted LogP of 2.10 . The introduction of the second fluorine atom on the same carbon reduces the overall lipophilicity of the molecule by 0.57 log units compared to the mono-fluorinated derivative, while still maintaining a LogP > 0.

Medicinal Chemistry ADME Lead Optimization

Conformational Energy Landscape: 2,2-Difluorobutane vs. n-Butane

A combined experimental and computational study determined the enthalpy difference between the anti and gauche conformers of 2,2-difluorobutane to be 96±10 cm⁻¹ (1.15±0.12 kJ/mol) in favor of the anti form [1]. This value is significantly smaller than the 217-234 cm⁻¹ range reported for non-fluorinated n-butane, indicating that the gem-difluoro substitution on C2 reduces the energy gap between conformers, thereby altering the conformational equilibrium at a given temperature [1].

Computational Chemistry Molecular Modeling Physical Organic Chemistry

Validated Applications of 2,2-Difluorobutane (353-81-1) Based on Quantitative Differentiation


As a Higher-Boiling Alternative to 2,2-Difluoropropane in Refrigerant Blend Development

The 73% lower vapor pressure and higher boiling point of 2,2-difluorobutane relative to 2,2-difluoropropane make it a candidate component for specialized refrigerant or heat transfer fluid blends. Its properties may allow for fine-tuning of the pressure-temperature curve of a hydrofluorocarbon (HFC) or hydrofluoroolefin (HFO) mixture, potentially improving energy efficiency or enabling operation in higher ambient temperature conditions than a blend containing the more volatile 2,2-difluoropropane.

As a Lipophilicity-Modulating Building Block in Medicinal Chemistry

In lead optimization programs, 2,2-difluorobutane or its derived fragments can be introduced to replace a metabolically labile site or to modulate lipophilicity. The observed LogP of 1.53 for the parent alkane suggests that incorporating this motif will result in a compound with a balanced LogD profile, potentially improving oral bioavailability or reducing off-target binding compared to a more lipophilic mono-fluoro (LogP 2.10) or non-fluorinated analog .

As a Conformational Probe for Molecular Modeling and Physical Chemistry Studies

The well-characterized conformational equilibrium of 2,2-difluorobutane, with an anti/gauche enthalpy difference of 1.15 kJ/mol [1], establishes it as a model system for developing and validating computational force fields for fluorinated alkanes. Its unique conformational preference can also serve as a spectroscopic probe to study environmental effects on molecular shape and flexibility.

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